N'-hydroxy-2-(oxolan-3-yl)ethanimidamide
Description
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N'-hydroxy-2-(oxolan-3-yl)ethanimidamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(8-9)3-5-1-2-10-4-5/h5,9H,1-4H2,(H2,7,8) |
InChI Key |
HZMXZQYNPLTPFA-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCC1C/C(=N/O)/N |
Canonical SMILES |
C1COCC1CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide typically involves the reaction of oxolane derivatives with ethanimidamide precursors. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions to introduce the hydroxy and ethanimidamide groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxolan-3-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxolane compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
N’-hydroxy-2-(oxolan-3-yl)ethanimidamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group and ethanimidamide moiety can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The oxolane ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Selected Amidoximes
*Calculated based on molecular formula.
Key Observations :
- Heterocyclic vs. Aromatic Substituents : The oxolan-3-yl group introduces a saturated oxygen-containing ring, likely increasing hydrophilicity compared to aromatic substituents like 4-methoxyphenyl . However, it may reduce π-π stacking capabilities relative to thienyl or phenyl groups .
- Positional Isomerism : The oxolan-2-yl analog () demonstrates that ring position affects physicochemical properties, such as solubility, due to steric and electronic differences .
Key Observations :
- Electron-withdrawing groups (e.g., nitro in compound 24) improve reaction efficiency (93% yield), while electron-donating groups (e.g., methoxy in compound 35) result in moderate yields (68–88%) .
- The oxolan-3-yl derivative’s synthesis would likely follow similar conditions, but steric hindrance from the tetrahydrofuran ring might reduce yields compared to planar aromatic substituents.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
N'-hydroxy-2-(oxolan-3-yl)ethanimidamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound has the chemical formula and features a hydroxylamine functional group attached to an oxolane (tetrahydrofuran) moiety. The presence of these functional groups is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Although specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, derivatives of related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria by modulating quorum sensing mechanisms. This suggests that this compound could potentially inhibit bacterial communication and biofilm formation, which are critical for the virulence of many pathogens .
Enzyme Inhibition
Studies have demonstrated that compounds with structural similarities can inhibit enzymes such as 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a role in glucocorticoid metabolism. Inhibition of this enzyme has implications for treating conditions like obesity and metabolic syndrome . The potential for this compound to act on similar pathways warrants further exploration.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study examined the effects of various N'-hydroxy derivatives on biofilm-forming bacteria. The results indicated that certain derivatives exhibited significant reductions in biofilm mass, suggesting potential clinical applications in treating bacterial infections resistant to conventional antibiotics .
- Metabolic Studies : Another research effort focused on the metabolic implications of inhibiting 11β-HSD1. In animal models, compounds similar to this compound were shown to lower plasma glucose levels and improve lipid profiles, indicating a promising avenue for metabolic syndrome treatment .
Research Findings
Recent findings highlight the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. Preliminary data suggest that modifications to its structure could enhance its efficacy and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
